molecular formula C18H23NO4 B13519144 1-((Benzyloxy)carbonyl)decahydroquinoline-2-carboxylic acid

1-((Benzyloxy)carbonyl)decahydroquinoline-2-carboxylic acid

Cat. No.: B13519144
M. Wt: 317.4 g/mol
InChI Key: MQHGOUOLWSZVJC-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a decahydroquinoline core with a benzyloxycarbonyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-[(benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid involves several steps, typically starting with the preparation of the decahydroquinoline core This can be achieved through hydrogenation of quinoline derivatives under specific conditions The benzyloxycarbonyl group is then introduced via a reaction with benzyl chloroformate in the presence of a base

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The decahydroquinoline core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar benzyloxycarbonyl group but a different core structure, leading to different chemical and biological properties.

    Quinoline-2-carboxylic acid: Lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.

    Decahydroquinoline-2-carboxylic acid:

The uniqueness of 1-[(benzyloxy)carbonyl]-decahydroquinoline-2-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

1-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-17(21)16-11-10-14-8-4-5-9-15(14)19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGOUOLWSZVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC(N2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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